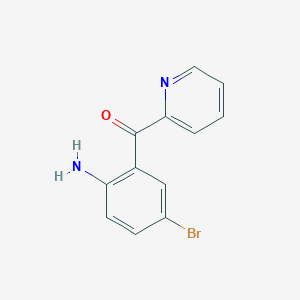

2-(2-Amino-5-bromobenzoyl)pyridine

Descripción

Significance in Organic and Medicinal Chemistry

The primary significance of 2-(2-Amino-5-bromobenzoyl)pyridine lies in its role as a key intermediate in the synthesis of various organic compounds, most notably in the pharmaceutical sector. arborpharmchem.com It is a well-established precursor in the production of certain benzodiazepines, a class of drugs known for their therapeutic applications. caymanchem.com Specifically, it is a crucial component in the synthesis of bromazepam. chemicalbook.com

Beyond its use in synthesizing established pharmaceuticals, the structural framework of this compound makes it an attractive scaffold for the development of new chemical entities. The presence of the amino group, the bromine atom, and the pyridine (B92270) nitrogen allows for a wide range of chemical transformations, enabling the creation of diverse molecular libraries for drug discovery programs. ontosight.aievitachem.com Researchers have explored its derivatives for potential biological activities, although specific therapeutic claims remain within the realm of ongoing investigation. ontosight.ai

Overview of Research Trajectories

Research involving this compound has followed several key trajectories. A significant area of focus has been the optimization of its synthesis. Various methods have been developed to produce this compound efficiently and with high yields. patsnap.comgoogle.com These synthetic routes often involve multi-step processes, starting from simpler precursors like 4-bromo-2-bromomethylphenol. patsnap.comgoogle.com

Another major research avenue is its application in the synthesis of novel compounds. Organic chemists have utilized this compound as a starting material to construct more complex heterocyclic systems. The reactivity of its functional groups allows for participation in various coupling reactions and other transformations to build diverse molecular architectures.

Furthermore, studies have investigated the metabolic fate of compounds derived from this compound. For instance, it has been identified as a metabolite of bromazepam. caymanchem.comnih.gov Understanding the metabolism of such compounds is crucial in the field of medicinal chemistry for predicting their behavior in biological systems. Research has shown that it can be metabolized further, for example, by reduction of its carbonyl group. nih.gov The degradation of bromazepam under acidic conditions can also lead to the formation of this compound. plos.org

Detailed Research Findings

The scientific literature provides detailed insights into the synthesis and properties of this compound and its derivatives.

Synthesis and Yields

The synthesis of this compound has been a subject of investigation to improve efficiency and yield. One patented method outlines a multi-step process starting from 4-bromo-2-bromomethylphenol, which is first reacted with MEMCl. patsnap.comgoogle.com This is followed by a reaction with trimethyl borate (B1201080) and subsequent coupling with 2-bromopyridine (B144113). patsnap.comgoogle.com This particular method is noted for its high yield and suitability for industrial production. patsnap.com

| Starting Material | Key Reagents | Reported Yield | Reference |

|---|---|---|---|

| 4-bromo-2-bromomethylphenol | MEMCl, Trimethyl borate, 2-bromopyridine, Palladium catalyst | High | patsnap.comgoogle.com |

Structural and Physical Properties

The structural and physical characteristics of this compound have been well-documented.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₉BrN₂O | nih.gov |

| Molecular Weight | 277.12 g/mol | |

| Appearance | Yellow solid | lookchem.com |

| Melting Point | 98-100 °C | lookchem.com |

Crystallographic studies have confirmed the nonplanar molecular structure of this compound, with molecules in the crystal lattice being held together by both intermolecular and intramolecular hydrogen bonds. researchgate.net

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(2-amino-5-bromophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O/c13-8-4-5-10(14)9(7-8)12(16)11-3-1-2-6-15-11/h1-7H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHVZPFKJBLTYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC(=C2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60166070 | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1563-56-0 | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1563-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001563560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-Amino-5-bromobenzoyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60166070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-5-bromobenzoylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-AMINO-5-BROMOBENZOYL)PYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9874AL67QQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Transformations of 2 2 Amino 5 Bromobenzoyl Pyridine

Established Synthesis Routes

The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine has been approached through various methodologies, each with distinct advantages and challenges. These routes can be broadly categorized into multi-step pathways and those employing catalytic systems.

Multi-step Reaction Pathways

Two primary multi-step synthetic routes for this compound have been prominently documented.

Route 1: Synthesis from 4-bromo-2-bromomethylphenol

A frequently cited method commences with 4-bromo-2-bromomethylphenol. This pathway involves a sequence of protection, boronic acid formation, coupling, oxidation, and deprotection steps.

The initial step involves the protection of the phenolic hydroxyl group of 4-bromo-2-bromomethylphenol with (2-methoxyethoxy)methyl chloride (MEMCl) in an aprotic solvent to yield 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene. Subsequently, this intermediate is reacted with trimethyl borate (B1201080) in the presence of a catalyst to form the corresponding boric acid derivative, (5-bromo-2-(((2-methoxyethoxy)methoxy)benzyl)boric acid.

This boronic acid is then coupled with 2-bromopyridine (B144113). The resulting compound, 2-(5-bromo-2-(((2-methoxyethoxy)methoxy)benzyl)pyridine, undergoes oxidation of the methylene (B1212753) bridge to a carbonyl group. google.com The final step involves the deprotection of the MEM group to yield the target molecule, this compound. google.com

Route 2: Synthesis from 2-Amino-5-bromobenzonitrile (B185297) or 2-Amino-5-bromobenzoic acid

Another established route utilizes either 2-amino-5-bromobenzonitrile or 2-amino-5-bromobenzoic acid as the starting material. This method typically involves the use of an organolithium reagent.

In one variation, 2-bromopyridine is reacted with phenyllithium (B1222949) or n-butyllithium in an ethereal solvent at low temperatures (-10°C to -40°C) to form 2-pyridyllithium (B95717) in situ. google.comchemicalbook.com This is followed by the addition of a solution of 2-amino-5-bromobenzonitrile or 2-amino-5-bromobenzoic acid. google.comchemicalbook.com The reaction mixture is then subjected to acidic workup to yield this compound. google.comchemicalbook.com

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in enhancing the efficiency of certain synthetic steps. In the multi-step synthesis starting from 4-bromo-2-bromomethylphenol, a palladium catalyst is employed for the coupling of (5-bromo-2-(((2-methoxyethoxy)methoxy)benzyl)boric acid with 2-bromopyridine. Specifically, [1,1'-bis(diphenylphosphino)ferrocene]-palladium dichloride is utilized for this Suzuki-type coupling reaction. google.com The use of this catalyst is critical for the formation of the carbon-carbon bond between the pyridine (B92270) and benzene (B151609) rings.

Optimization of Reaction Parameters for this compound Production

The efficiency and yield of the synthesis of this compound are highly dependent on the optimization of various reaction parameters, including solvents, temperatures, reaction times, and molar ratios.

Different solvents are employed at various stages of the synthesis. For the protection of 4-bromo-2-bromomethylphenol, aprotic solvents such as dichloromethane, acetonitrile (B52724), or dimethylformamide are used. google.com The formation of the Grignard reagent and subsequent reaction with trimethyl borate is typically carried out in tetrahydrofuran (B95107) (THF). The organolithium-based routes often utilize a mixture of ether and toluene (B28343) or THF. google.comchemicalbook.com

Temperature control is critical, particularly in the organolithium route, where temperatures are maintained between -40°C and -10°C during the formation of 2-pyridyllithium and subsequent addition of the aminobenzonitrile or aminobenzoic acid derivative. google.comchemicalbook.com The palladium-catalyzed coupling reaction is conducted at an elevated temperature of 75°C, while the oxidation step is performed at 80°C. google.com The initial protection step is typically carried out at room temperature (25°C).

Reaction times vary depending on the specific step, ranging from one hour for the formation of 2-pyridyllithium to six hours for the protection and coupling reactions. google.comchemicalbook.com Molar ratios of reactants are also carefully controlled. For instance, in the protection step, a slight excess of MEMCl (1.2 equivalents) is used. In the organolithium route, a significant excess of n-butyllithium and 2-bromopyridine is often employed. chemicalbook.com

Interactive Data Table: Optimized Reaction Parameters

| Reaction Step | Solvent(s) | Temperature | Reaction Time | Key Reagents and Molar Ratios |

|---|---|---|---|---|

| Protection of 4-bromo-2-bromomethylphenol | Dichloromethane, Acetonitrile | 25°C | 6 hours | 4-bromo-2-bromomethylphenol : MEMCl (1 : 1.2) |

| Boronic Acid Formation | Tetrahydrofuran (THF) | Room Temperature | Not Specified | 4-bromo-2-(bromomethyl)-1-((2-methoxyethoxy)methoxy)benzene, Mg, Triethylamine, Trimethyl borate |

| Palladium-Catalyzed Coupling | DMF, THF | 75°C | 6 hours | Boronic acid derivative : 2-bromopyridine (1 : 1.2), [1,1'-bis(diphenylphosphino)ferrocene]-palladium dichloride |

| Oxidation | Pyridine, Water | 80°C | 6 hours | 2-(5-bromo-2-(((2-methoxyethoxy)methoxy)benzyl)pyridine, t-butyl hydroperoxide, Iodine |

| Organolithium Route | Ether, Toluene, THF | -40°C to 0°C | 1-2 hours | 2-bromopyridine, n-butyllithium/phenyllithium, 2-amino-5-bromobenzonitrile/2-amino-5-bromobenzoic acid |

Derivatization and Analog Synthesis Approaches of this compound

This compound serves as a versatile intermediate for the synthesis of more complex molecules, most notably benzodiazepines. The primary sites for derivatization are the amino and carbonyl groups.

A key transformation is the reaction of the amino group with an amino acid or its derivative, followed by cyclization to form a seven-membered benzodiazepine (B76468) ring. This is the pathway used in the synthesis of the anxiolytic drug Bromazepam.

Furthermore, the amino group can undergo acylation. For example, its reaction can lead to the formation of compounds like 2-bromo-N-[4-bromo-2-(pyridin-2-ylcarbonyl)phenyl]acetamide.

Chemical Reactivity and Transformation Pathways of this compound

The chemical reactivity of this compound is dictated by its functional groups: the primary amino group, the ketone, and the two aromatic rings (brominated benzene and pyridine).

The carbonyl group is susceptible to reduction. In metabolic studies of Bromazepam, this compound is a known metabolite, which can be further reduced in vivo to 2-amino-5-bromo-2'-azabenzhydrol. nih.gov This reduction of the ketone to a secondary alcohol highlights a key transformation pathway.

The amino group, as mentioned, is a key site for reactions leading to the formation of benzodiazepines. Its nucleophilic nature allows it to react with various electrophiles.

One patent describes a process where a protected form of this compound is reacted with 2-bromoisobutyramide, followed by treatment with a base to induce a rearrangement reaction, showcasing the potential for more complex transformations. google.com

Role of 2 2 Amino 5 Bromobenzoyl Pyridine As a Key Intermediate in Pharmaceutical Synthesis

Precursor in Benzodiazepine (B76468) Synthesis

The benzodiazepine class of drugs, widely recognized for their therapeutic effects, represents a major area where 2-(2-amino-5-bromobenzoyl)pyridine plays a crucial role. It is a well-established intermediate in the preparation of various benzodiazepines. scbt.comwipo.int Its chemical structure is fundamental to forming the characteristic diazepine (B8756704) ring system of these compounds.

The most prominent application of this compound is as a key intermediate in the synthesis of Bromazepam. srdpharma.comlookchem.comscbt.comtradingchem.combiosynth.com Bromazepam is a benzodiazepine derivative used for its anxiolytic (anti-anxiety) properties. The synthesis of Bromazepam involves a series of chemical reactions where this compound is a primary starting material.

Furthermore, this compound is not only a precursor but also a known metabolite and degradation product of Bromazepam. researchgate.netscispace.com In acidic conditions, Bromazepam can hydrolyze, breaking down via an intermediate to ultimately yield this compound and glycine. researchgate.netscispace.com This relationship underscores the compound's integral connection to Bromazepam, both in its creation and breakdown. It is also listed as "Bromazepam EP Impurity A," highlighting its significance in the quality control and analysis of the final drug product. srdpharma.com

Intermediate in the Production of Remimazolam

More recently, this compound has been identified as a key intermediate in the synthesis of Remimazolam, a short-acting intravenous anesthetic. unifiedpatents.compatsnap.comgoogle.comviwit.com Remimazolam is a newer benzodiazepine derivative, and various synthesis pathways have been developed for its production, many of which utilize this compound as a crucial starting material. patsnap.comgoogle.comgoogleapis.com

Patents and scientific literature describe multi-step processes for preparing Remimazolam that begin with this compound. wipo.intgoogle.comgoogle.comgoogle.com For instance, one patented synthesis method explicitly names this compound as the key intermediate for producing Remimazolam. patsnap.comgoogle.com The synthesis of Remimazolam from this starting material can involve as many as six chemical transformation steps. google.com The development of efficient processes for these transformations is an area of active research, aiming to improve yield and industrial scalability while avoiding hazardous reagents. googleapis.com

| Drug | Class | Role of this compound |

| Bromazepam | Benzodiazepine (Anxiolytic) | Key synthetic intermediate and impurity/degradation product. srdpharma.comscbt.comscispace.com |

| Remimazolam | Benzodiazepine (Anesthetic) | Key starting material and intermediate in multi-step synthesis. tradingchem.compatsnap.comviwit.comgoogle.com |

This table illustrates the role of this compound in the synthesis of specific pharmaceuticals.

Broader Applications in Drug Discovery Intermediates

Beyond its specific and well-documented roles in the synthesis of Bromazepam and Remimazolam, this compound is a valuable compound for the creation of other drug discovery intermediates. Its structure is a versatile scaffold that can be chemically modified to produce a library of related compounds. These new molecules can then be screened for various biological activities. For example, patents disclose novel intermediates derived from this compound that are useful in the general preparation of benzodiazepines. google.comgoogle.com The presence of the bromine atom, the amino group, and the ketone functionality all provide reactive sites for further chemical elaboration, opening pathways to new pharmaceutical candidates.

Degradation Pathways and Stability Studies of 2 2 Amino 5 Bromobenzoyl Pyridine

Hydrolytic Degradation Mechanisms

Hydrolysis is a primary degradation pathway for many pharmaceutical compounds, particularly those with labile functional groups such as amides and imines. In the case of bromazepam, hydrolytic degradation leads to the formation of 2-(2-Amino-5-bromobenzoyl)pyridine.

In acidic environments, bromazepam undergoes a sequential two-step hydrolysis reaction that results in the formation of this compound nih.govresearchgate.net. The mechanism of this acid-catalyzed hydrolysis involves an initial, reversible cleavage of the 4,5-azomethine bond of the benzodiazepine (B76468) ring. This first step is rapid and leads to the formation of a labile ring-opened intermediate, identified as N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide nih.govresearchgate.net.

The formation of this compound is a well-documented consequence of the degradation of its parent compound, bromazepam, under various stress conditions. Studies have shown that exposure of bromazepam to acidic conditions, such as refluxing with hydrochloric acid, readily produces this benzophenone (B1666685) derivative nih.gov. This degradation pathway is not limited to acidic hydrolysis; it has also been observed under alkaline stress conditions, for instance, when bromazepam is treated with sodium hydroxide (B78521) semanticscholar.org. Furthermore, oxidative degradation of bromazepam can also yield this compound semanticscholar.org. This compound is also a known metabolite of bromazepam, formed in the body through the cleavage of the benzodiazepine ring lgcstandards.com.

Kinetic and Mechanistic Investigations of this compound Formation via Degradation

The kinetics of the acid-catalyzed hydrolysis of bromazepam have been the subject of detailed investigation. A notable study conducted by Panderi et al. (1998) elucidated the reaction as a consecutive process with a reversible first step nih.gov. The study was performed in a 0.01 M hydrochloric acid solution at both 25°C and 95°C to understand the reaction under both ambient and accelerated conditions nih.gov.

The proposed kinetic model for the degradation of Bromazepam (BMZ) to the intermediate N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide (BAA) and finally to this compound (BPH) is as follows:

BMZ ⇌ BAA → BPH

The rate constants for these reactions, denoted as k₁, k₋₁, and k₂, were determined by applying differential equations to the experimental data obtained from high-performance liquid chromatography (HPLC) analysis researchgate.net. The research indicated that the initial formation of the intermediate (BAA) is a rapid process, whereas the subsequent hydrolysis to the final product, this compound (BPH), occurs at a much slower rate openpharmaceuticalsciencesjournal.com. These kinetic investigations are essential for predicting the stability of bromazepam and for determining appropriate storage conditions for its pharmaceutical formulations.

Identification of this compound as a Potential Impurity in Pharmaceutical Formulations

Due to its formation through the degradation of bromazepam, this compound is recognized as a significant impurity in pharmaceutical products containing this API. The British Pharmacopoeia and the European Pharmacopoeia officially list this compound as "Bromazepam EP Impurity A" nih.govlgcstandards.comdrugfuture.comtoref-standards.com. The presence of impurities in pharmaceutical formulations is a critical quality attribute that must be carefully controlled to ensure the safety and efficacy of the final product.

Regulatory bodies, such as the European Pharmacopoeia, establish limits for specified impurities in drug substances. For bromazepam, the monograph sets a limit for Impurity A, requiring that its level does not exceed the area of the principal peak in the chromatogram of a reference solution, which corresponds to a defined percentage (e.g., 0.1%) drugfuture.com.

To ensure compliance with these regulatory standards, stability-indicating analytical methods are essential. High-performance liquid chromatography (HPLC) is the most commonly employed technique for the simultaneous quantification of bromazepam and its degradation product, this compound nih.govnih.govplos.org. These methods are validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness nih.govplos.org.

Below is a summary of typical HPLC methods used for the analysis of this compound as an impurity in bromazepam.

| Parameter | Method 1 Details | Method 2 Details |

|---|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) | Reversed-phase C8 |

| Mobile Phase | Methanol:Water (70:30, v/v) | Not explicitly stated |

| Flow Rate | 1.0 mL/min | Not explicitly stated |

| Detection | Photodiode Array (DAD) at 230 nm | UV-Vis detector at 230 nm |

| Retention Time of Bromazepam | ~4.4 min | Not explicitly stated |

| Retention Time of this compound | ~5.3 min | Not explicitly stated |

| Detection Limit of this compound | 0.24 µg/mL | 8.16 x 10⁻⁷ M |

Analytical Methodologies for Quantitative Determination and Characterization of 2 2 Amino 5 Bromobenzoyl Pyridine

Spectrophotometric Approaches for 2-(2-Amino-5-bromobenzoyl)pyridine Analysis

Spectrophotometry offers a simple, rapid, and cost-effective approach for the analysis of this compound (ABP). Various methods have been developed to enhance selectivity and sensitivity, allowing for its determination even in the presence of its parent compound, bromazepam (BMZ).

UV-Vis Spectrophotometry (e.g., Isoabsorptive Point Method)

UV-Vis spectrophotometry is a fundamental analytical technique used for the quantitative analysis of substances. For mixtures of compounds where their spectra overlap, the isoabsorptive point method can be employed. This method relies on measuring the absorbance at a wavelength where two or more species have the same molar absorptivity.

In a study developing stability-indicating methods, the isoabsorptive point was utilized for the simultaneous determination of bromazepam and its degradation product, this compound. nih.gov While BMZ was quantified at the isoabsorptive point of 264 nm, ABP was determined at its maximum absorption wavelength (λmax) of 396 nm in methanol. nih.govresearchgate.net The method demonstrated good linearity for ABP in a specific concentration range. nih.gov

Table 1: Linearity Data for this compound by UV-Vis Spectrophotometry

| Parameter | Value |

|---|---|

| Wavelength (λmax) | 396 nm |

| Concentration Range | 0.5-24 µg/mL |

| Solvent | Methanol |

Data sourced from a study on stability-indicating spectrophotometric methods. nih.gov

Derivative Spectrophotometry (e.g., Ratio Subtraction, First Derivative of Ratio Spectra, Ratio Difference Method)

To overcome the challenge of spectral overlap between ABP and BMZ, several derivative spectrophotometric methods have been developed. These techniques enhance the resolution of the spectra, allowing for more accurate quantification.

Ratio Subtraction Method: This method was successfully applied for the determination of BMZ in the presence of ABP. For the analysis of ABP, its absorbance was measured directly at its λmax of 396 nm without interference from BMZ at that wavelength. nih.govnih.gov

First Derivative of Ratio Spectra (DD¹): This method involves measuring the total peak amplitude of the first derivative of the ratio spectra. For the determination of ABP, the peak amplitude was measured at 293 nm using a 5 μg/mL solution of BMZ as a divisor. nih.govnih.gov

Ratio Difference Method: This technique relies on measuring the difference in amplitudes at two selected wavelengths in the ratio spectrum. Good linearity was achieved for the determination of both BMZ and ABP by measuring the differences between the amplitudes of their respective ratio spectra at 274 nm and 312 nm. nih.govresearchgate.net

These spectrophotometric methods were validated and proven to be simple, sensitive, and selective for the quantitative determination of ABP. nih.gov

Chromatographic Techniques for this compound Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are powerful tools for the separation, identification, and quantification of individual components in a mixture.

High-Performance Liquid Chromatography (HPLC) Methodologies (e.g., RP-HPLC-DAD)

A reliable and sensitive Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with a Photodiode Array Detector (DAD) has been established for the simultaneous quantification of bromazepam and this compound. nih.govsemanticscholar.orgplos.org The separation was achieved on a C18 column with an isocratic mobile phase. nih.govsemanticscholar.org

This method is advantageous due to its short analysis time, with the total run time being approximately 6 minutes. nih.gov The retention time for ABP was found to be distinct from that of BMZ, allowing for excellent separation and quantification. nih.gov

Table 2: RP-HPLC Method Parameters for this compound Analysis

| Parameter | Details |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm particle size) |

| Mobile Phase | Methanol:Water (70:30, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | Photodiode Array Detector (DAD) at 230 nm |

| Retention Time (ABP) | 5.317 min |

| Linearity Range (ABP) | 1–16 µg/mL |

| Limit of Detection (LOD) | 0.24 µg/mL |

Data sourced from a validated stability-indicating RP-HPLC-DAD method. nih.govsemanticscholar.org

Another RP-HPLC method suggests a mobile phase containing acetonitrile (B52724) (MeCN), water, and phosphoric acid. sielc.com For applications compatible with mass spectrometry, it is recommended to replace phosphoric acid with formic acid. sielc.com

Development of Stability-Indicating Analytical Methods for this compound

The development of stability-indicating analytical methods is crucial for ensuring the quality and safety of pharmaceutical products. These methods must be able to separate and quantify the active pharmaceutical ingredient from its potential degradation products.

Both the spectrophotometric and HPLC methods described have been validated as stability-indicating. nih.govresearchgate.netsemanticscholar.org They have been successfully used to study the stability of bromazepam under various stress conditions as recommended by the International Council for Harmonisation (ICH) guidelines, including acidic, alkaline, and oxidative conditions. nih.govnih.govsemanticscholar.org Under these conditions, bromazepam degrades to form this compound. nih.govsemanticscholar.orgplos.org The hydrolysis of bromazepam in acidic aqueous solutions is a known degradation pathway that leads to the formation of ABP. nih.govplos.org The ability of these methods to selectively quantify ABP in the presence of the parent drug demonstrates their suitability for stability studies. nih.govsemanticscholar.org

Mass Spectrometry (MS) in Structural Elucidation and Quantification of this compound

Mass spectrometry is an indispensable tool for the structural elucidation and sensitive quantification of chemical compounds. It provides information about the mass-to-charge ratio of ions, which helps in determining the molecular weight and elemental composition of a molecule.

The structure of the degradation product formed during the forced degradation studies of bromazepam was confirmed to be this compound through spectroscopic characterization, including mass spectrometry. researchgate.netnih.govsemanticscholar.org Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) data are available for ABP. nih.gov The NIST Mass Spectrometry Data Center provides GC-MS spectral information for the compound. nih.gov LC-MS data has been acquired using a Thermo Fisher Q Exactive Orbitrap instrument. nih.gov This information is vital for the unequivocal identification of ABP as an impurity or degradant.

Validation of Analytical Procedures for this compound

The validation of analytical procedures is crucial to ensure that they are suitable for their intended purpose. For this compound (ABP), which is a known impurity and degradation product of Bromazepam, robust and reliable analytical methods are essential for its quantitative determination. plos.orgsemanticscholar.org The validation of these methods is typically performed in accordance with the International Council for Harmonisation (ICH) guidelines, which outline the necessary parameters to be evaluated. nih.govnih.gov These parameters include selectivity, sensitivity, accuracy, and linearity.

Selectivity

Selectivity, or specificity, of an analytical method is its ability to assess unequivocally the analyte in the presence of components which may be expected to be present. nih.gov For this compound, this often involves demonstrating its separation from the parent compound, Bromazepam, and other potential degradation products.

In one validated stability-indicating Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) method with a Diode-Array Detector (DAD), the specificity was demonstrated by achieving a clear separation between Bromazepam and ABP. nih.gov The retention times for Bromazepam and ABP were approximately 4.4 and 5.3 minutes, respectively, showcasing the method's ability to distinguish between the two compounds. nih.gov This separation is critical for accurately quantifying the impurity in the presence of the active pharmaceutical ingredient.

Sensitivity

The sensitivity of an analytical method is determined by its Limit of Detection (LOD) and Limit of Quantitation (LOQ). The LOD is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value, while the LOQ is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

For the quantitative determination of this compound, a reliable and sensitive stability-indicating RP-HPLC assay was developed. plos.org The sensitivity of this method was established with a detection limit of 0.24 μg/mL. plos.orgnih.gov

Accuracy

Accuracy refers to the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. The accuracy of an analytical method for this compound has been demonstrated through recovery studies.

In a validated RP-HPLC-DAD method, the mean recovery percentage for ABP was found to be 99.74 ± 1.124%. plos.orgnih.gov This high recovery rate indicates a high level of accuracy for the method in quantifying the compound.

Linearity

Linearity of an analytical procedure is its ability (within a given range) to obtain test results which are directly proportional to the concentration (amount) of analyte in the sample. For this compound, linearity has been established for both HPLC and spectrophotometric methods.

A stability-indicating RP-HPLC-DAD method demonstrated linearity for ABP in the concentration range of 1–16 μg/mL. plos.orgnih.gov In addition, several spectrophotometric methods have also shown good linearity for the determination of ABP. For instance, an isoabsorptive point method showed a linear range of 0.5–24 μg/mL. researchgate.netnih.gov

The validation data for the analytical procedures for this compound are summarized in the following tables:

Table 1: Validation Parameters for the RP-HPLC-DAD Method for this compound

| Parameter | Result |

| Linearity Range | 1–16 μg/mL plos.orgnih.gov |

| Mean Recovery | 99.74 ± 1.124% plos.orgnih.gov |

| Limit of Detection (LOD) | 0.24 μg/mL plos.orgnih.gov |

Table 2: Linearity of Spectrophotometric Methods for this compound

| Method | Linearity Range |

| Isoabsorptive Point | 0.5–24 μg/mL researchgate.netnih.gov |

Structural Elucidation and Conformational Analysis of 2 2 Amino 5 Bromobenzoyl Pyridine

X-ray Crystallography and Solid-State Structure Determination of 2-(2-Amino-5-bromobenzoyl)pyridine

The molecular structure of this compound was elucidated through single-crystal X-ray diffraction analysis. The compound crystallizes in the monoclinic space group P21/n. researchgate.net The crystallographic data revealed a unit cell with dimensions a = 3.888(3) Å, b = 9.984(4) Å, and c = 27.537(8) Å, with a β angle of 93.82(4)°. researchgate.net The structure was determined at a temperature of 150(2) K. researchgate.net The asymmetric unit contains a single molecule of this compound. Data for the structure determination was collected using Mo Kα radiation. The final refinement of the crystal structure was achieved with anisotropic displacement parameters for the non-hydrogen atoms. The amino hydrogen atoms were refined freely, while other hydrogen atoms were placed in calculated positions. iucr.org

Table 1: Crystallographic Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₂H₉BrN₂O |

| Formula Weight | 277.12 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 3.888(3) |

| b (Å) | 9.984(4) |

| c (Å) | 27.537(8) |

| β (°) | 93.82(4) |

| V (ų) | 1065.4(10) |

| Z | 4 |

| Temperature (K) | 150(2) |

| Radiation | Mo Kα (λ = 0.71069 Å) |

Hydrogen Bonding Networks in this compound (Inter- and Intramolecular Interactions)

The crystal structure of this compound is significantly influenced by both intramolecular and intermolecular hydrogen bonding. iucr.org An intramolecular hydrogen bond is observed between one of the hydrogen atoms of the amino group (N1) and the carbonyl oxygen atom (O1). This interaction forms a six-membered ring, contributing to the conformational stability of the molecule. The N1-H...O1 hydrogen bond has a donor-acceptor distance of 2.404(6) Å. researchgate.net

In addition to the intramolecular interaction, the molecules of this compound are linked in the crystal by intermolecular hydrogen bonds. The second hydrogen atom of the amino group (N1) acts as a donor to the nitrogen atom (N2) of the pyridine (B92270) ring of an adjacent molecule. This N1-H...N2 intermolecular hydrogen bond has a donor-acceptor distance of 2.638(6) Å and results in the formation of chains of molecules within the crystal lattice. researchgate.net These hydrogen bonding networks are fundamental to the stability of the solid-state structure.

Table 2: Hydrogen Bond Geometry for this compound (Å, °)

| D—H···A | D-H | H···A | D···A | D-H···A | Type |

| N1—H1A···O1 | 0.88(7) | 2.06(7) | 2.404(6) | 102(5) | Intramolecular |

| N1—H1B···N2ⁱ | 0.89(7) | 2.29(7) | 2.638(6) | 103(5) | Intermolecular |

| Symmetry code: (i) x, 1+y, z |

Molecular Conformation and Planarity Analysis of this compound

The torsion angle involving the atoms C(2)-C(7)-C(8)-N(2) is a key parameter in describing the twist between the two ring systems. The deviation from planarity is also evident in the puckering of the six-membered ring formed by the intramolecular hydrogen bond. The planarity of the phenyl ring itself is maintained, with the bromine and nitrogen atoms lying close to the ring plane. The nitrogen atom of the amino group is slightly displaced from the plane of the phenyl ring. The planarity of the pyridine ring is also largely preserved. The non-planar conformation of the molecule is a result of the electronic and steric effects of the substituents and the intramolecular hydrogen bonding.

Table 3: Selected Torsion Angles for this compound (°)

| Atoms | Angle (°) |

| C(2)-C(7)-C(8)-N(2) | 148.4(5) |

| C(2)-C(7)-C(8)-C(13) | -33.5(8) |

| O(1)-C(8)-C(7)-C(2) | -32.0(8) |

| O(1)-C(8)-C(7)-C(6) | 150.1(5) |

Biological Activity and Medicinal Chemistry Exploration of 2 2 Amino 5 Bromobenzoyl Pyridine and Its Derivatives

Identification of 2-(2-Amino-5-bromobenzoyl)pyridine as a Metabolite in Biological Systems

The compound this compound, often abbreviated as ABBP, is recognized as a significant metabolite of Bromazepam, a benzodiazepine (B76468) class drug. Bromazepam undergoes extensive metabolism in the liver, where its benzodiazepine ring is cleaved, leading to the formation of several metabolites, including ABBP. nih.govpatsnap.com

Studies have shown that after oral administration of Bromazepam, its metabolites are excreted in the urine. nih.gov Research in animal models, including rabbits, rats, and guinea pigs, has been crucial in elucidating the metabolic fate of this compound. nih.gov In these studies, three primary urinary metabolites resulting from the cleavage of the benzodiazepine ring were identified: this compound (ABBP), 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine (B1145808) (3-OH-ABBP), and 2-amino-5-bromo-2'-azabenzhydrol (ABAB). nih.gov

The major metabolite excreted varied among the species studied. nih.gov For instance, 3-OH-ABBP was the predominant metabolite in all animals tested when Bromazepam was given orally. nih.gov ABBP itself is further metabolized by the reduction of its carbonyl group to form ABAB. nih.gov This reduction is catalyzed by NADPH-dependent enzymes found in the liver cytoplasm and microsomes. nih.gov The efficiency of this reduction varies, with guinea pigs excreting major amounts of ABAB, while rabbits and rats excrete it in minor quantities. nih.gov

In humans, the metabolism of Bromazepam also leads to hydroxylated derivatives. Approximately 40% of an administered dose is recovered in the urine as the glucuronide conjugate of 2-(2-amino-5-bromo-3-hydroxybenzoyl)pyridine. e-lactancia.org The presence of these metabolites is significant for pharmacokinetic studies and in forensic toxicology for urinalysis.

Below is a table summarizing the key metabolites of Bromazepam identified in biological systems.

| Metabolite Name | Abbreviation | Parent Compound | Metabolic Pathway | Biological Matrix |

| This compound | ABBP | Bromazepam | Cleavage of the benzodiazepine ring | Urine |

| 2-(2-Amino-5-bromo-3-hydroxybenzoyl)pyridine | 3-OH-ABBP | Bromazepam | Ring cleavage and hydroxylation | Urine |

| 2-Amino-5-bromo-2'-azabenzhydrol | ABAB | This compound | Reduction of carbonyl group | Urine |

| 3-hydroxy-bromazepam | - | Bromazepam | Hydroxylation | Urine (as glucuronide conjugate) |

This table summarizes the primary metabolites of Bromazepam, including this compound and its subsequent metabolic products, as identified in various biological studies.

Structure-Activity Relationship (SAR) Studies of Benzoylpyridine Derivatives with Relevance to this compound

The benzoylpyridine scaffold, the core structure of this compound, is a versatile platform for developing new therapeutic agents. Structure-activity relationship (SAR) studies on various benzoylpyridine derivatives have provided valuable insights into the structural features required for specific biological activities.

One area of significant research has been the development of thiosemicarbazone derivatives of 2-benzoylpyridine (B47108) for their anticancer properties. SAR studies have shown that modifications to different parts of the molecule, including the pyridine (B92270) ring, the benzoyl moiety, and the thiosemicarbazone side chain, can dramatically influence cytotoxicity and the mechanism of action. acs.orgnih.gov

For instance, in a series of 2-benzoylpyridine thiosemicarbazones, the substitution at the N(4) position of the thiosemicarbazone moiety was found to be critical for antitumor activity. nih.gov The compound with a methyl group at this position, 2-benzoylpyridine N(4)-methylthiosemicarbazone, was identified as the most active against K562 leukemia and BEL7402 liver cancer cell lines. nih.gov Further studies on di-2-pyridylketone thiosemicarbazones, which are structurally related to benzoylpyridine derivatives, have highlighted key requirements for overcoming multidrug resistance in cancer cells:

Electron-withdrawing substituents: The presence of an electron-withdrawing group at the imine carbon is crucial. acs.org

Lipophilicity: Sufficient lipophilicity is needed for the compound to easily transport across cell membranes. acs.org

Metal Binding: The ability of the ligand to bind with copper and generate reactive oxygen species (ROS) is essential for inducing cancer cell death. acs.org

Another class of benzoylpyridine derivatives that has been extensively studied for anticancer activity is the 6-aryl-2-benzoyl-pyridines, which act as tubulin polymerization inhibitors. acs.org A detailed SAR study of these compounds revealed that the nature and position of substituents on both the 6-aryl ring and the benzoyl ring significantly impact their potency. Compound 4v from this series, with specific substitutions, emerged as a highly potent inhibitor of tubulin polymerization and exhibited strong antiproliferative activity against a panel of cancer cell lines. acs.org

The table below summarizes key SAR findings for various benzoylpyridine derivatives.

| Derivative Class | Key Structural Feature | Impact on Biological Activity | Reference |

| 2-Benzoylpyridine Thiosemicarbazones | Substitution at N(4) position of thiosemicarbazone | Influences antitumor activity; N(4)-methyl substitution showed high potency. | nih.gov |

| Di-2-pyridylketone Thiosemicarbazones | Electron-withdrawing group at imine carbon, lipophilicity, copper binding | Essential for overcoming P-glycoprotein-mediated multidrug resistance. | acs.org |

| 2-Benzoylpyridine Thiosemicarbazones | Phenyl ring instead of a 2-pyridyl group | Reduced antiproliferative activity compared to di-2-pyridylketone analogues. | sci-hub.box |

| 6-Aryl-2-benzoyl-pyridines | Substituents on the 6-aryl and benzoyl rings | Significantly affects tubulin polymerization inhibition and antiproliferative potency. | acs.org |

This table outlines the relationship between structural modifications of benzoylpyridine derivatives and their resulting biological activities, as determined by various research studies.

Exploration of Potential Pharmacological Activities for this compound Derivatives (e.g., anti-inflammatory, antioxidant, anticancer, antibacterial, antifungal)

The versatile structure of the this compound scaffold has prompted the exploration of its derivatives for a wide array of pharmacological activities. Research has demonstrated the potential of these compounds in several therapeutic areas, most notably in oncology.

Anticancer Activity: A significant body of research has focused on the anticancer properties of benzoylpyridine derivatives. As mentioned previously, thiosemicarbazone derivatives of 2-benzoylpyridine have shown significant cytotoxicity against human cancer cell lines, including leukemia and liver cancer. nih.gov These compounds are thought to exert their effect by chelating essential metal ions within the cell and generating harmful reactive oxygen species. sci-hub.box

Furthermore, novel 6-aryl-2-benzoyl-pyridines have been identified as potent inhibitors of tubulin polymerization, a validated target in cancer therapy. acs.org The lead compound from this series, 4v , not only showed impressive antiproliferative activity in cell-based assays but also demonstrated in vivo efficacy by suppressing tumor growth, disrupting tumor blood vessels, and inducing apoptosis in a melanoma tumor model. acs.org Derivatives of this compound itself have been investigated for their anti-proliferative effects against colorectal and triple-negative breast cancer cell lines, with some showing significant inhibition of cell growth.

Anticonvulsant Activity: Derivatives of benzoylpyridine have also been explored for their potential in treating neurological disorders. A study on 3- and 4-benzoylpyridine (B1666322) oxime derivatives revealed their anticonvulsive properties. dntb.gov.ua

Antimicrobial and Antifungal Activities: The benzoylpyridine scaffold has also been used to develop agents with antimicrobial and antifungal properties. Analogues of 2-benzoylpyridine thiosemicarbazone and their metal complexes have been reported to possess activity against various microbes and fungi. sci-hub.box

Anti-inflammatory and Antioxidant Activities: While less explored, some pyridine and benzoylpyridine derivatives have shown potential as anti-inflammatory and antioxidant agents. ontosight.ai The core structure lends itself to modifications that could enhance these properties.

The table below provides a summary of the potential pharmacological activities of various derivatives based on the benzoylpyridine scaffold.

| Derivative Class | Pharmacological Activity | Specific Findings | Reference |

| 2-Benzoylpyridine Thiosemicarbazones | Anticancer | Cytotoxic against K562 leukemia and BEL7402 liver cancer cells. | nih.gov |

| 6-Aryl-2-benzoyl-pyridines | Anticancer | Potent tubulin polymerization inhibitors with in vivo efficacy against melanoma. | acs.org |

| This compound Analogs | Anticancer | Anti-proliferative effects against colorectal and breast cancer cell lines. | |

| 3- and 4-Benzoylpyridine Oximes | Anticonvulsant | Demonstrated anticonvulsive effects in preclinical models. | dntb.gov.ua |

| 2-Benzoylpyridine Thiosemicarbazones | Antimicrobial, Antifungal | Active against various microbial and fungal strains. | sci-hub.box |

| Pyridine and Benzoylpyridine Derivatives | Anti-inflammatory, Antioxidant | Showed promising anti-inflammatory and antioxidant effects. | ontosight.ai |

This table highlights the diverse pharmacological potential of compounds derived from the benzoylpyridine scaffold, as reported in scientific literature.

Computational Chemistry and Molecular Modeling for Biological Interactions Involving this compound Scaffolds

Computational chemistry and molecular modeling have become indispensable tools for understanding the biological interactions of small molecules and for guiding the design of new therapeutic agents. These methods have been applied to benzoylpyridine scaffolds to elucidate their mechanisms of action and to predict the properties of novel derivatives.

Molecular modeling studies have been used to investigate the interaction of benzoylpyridine derivatives with their biological targets. For example, in the development of pyridine-based anticoagulants, molecular docking was used to simulate the binding of these compounds to the active site of thrombin, a key enzyme in the blood coagulation cascade. nih.gov This computational approach helped to rationalize the observed anticoagulant activities and suggested that modifications at the 3-position of the pyridine ring and the formation of N-oxides could enhance potency. nih.gov

In the field of cancer research, computational modeling has been instrumental in the development of glioblastoma drug candidates based on a benzoyl-phenoxy-acetamide (BPA) structure containing a pyridine moiety. nih.gov Over 100 structural variations were analyzed in silico to predict key physicochemical properties such as water solubility, blood-brain barrier penetration, and potential cardiotoxicity. This large-scale computational screening allowed researchers to prioritize the synthesis of the most promising candidates, leading to the identification of compounds with high glioblastoma toxicity and the ability to accumulate in brain tumor tissue. nih.gov

Furthermore, molecular modeling has been employed to study the structural and electronic properties of metal complexes of Schiff bases derived from 2-benzoyl pyridine. dntb.gov.uaresearchgate.net These studies aimed to predict the anticancer activities of the prepared complexes by analyzing their geometry and electronic structure. researchgate.net

The insights gained from these computational approaches are summarized in the table below.

| Computational Method | Scaffold/Derivative Class | Biological Target/Application | Key Findings/Predictions | Reference |

| Molecular Docking | Pyridine derivatives | Thrombin (Anticoagulant) | Functionalization at the 3-position of the pyridine ring and N-oxide formation may improve activity. | nih.gov |

| Physicochemical Property Prediction | Benzoyl-phenoxy-acetamide (BPA) with pyridine | Glioblastoma | Identified candidates with improved brain penetration, solubility, and low cardiotoxicity. | nih.gov |

| Molecular Modeling | Metal complexes of 2-benzoyl pyridine Schiff base | Anticancer | Investigated the expected anticancer activities based on the complexes' structure. | researchgate.net |

| Molecular Docking and Dynamics | Pyrene derivatives (related scaffold) | Bovine Serum Albumin (BSA) | Predicted the nature of protein-ligand interactions and binding stability. | nih.gov |

This table showcases the application of various computational chemistry techniques to study the biological interactions and properties of benzoylpyridine scaffolds and related structures, aiding in the rational design of new drug candidates.

Future Research Directions for 2 2 Amino 5 Bromobenzoyl Pyridine

Novel Synthetic Strategies and Green Chemistry Principles in 2-(2-Amino-5-bromobenzoyl)pyridine Production

The development of environmentally friendly and efficient methods for the synthesis of this compound is a key area of future research. Current methods can be resource-intensive, and the application of green chemistry principles is crucial for sustainable production.

One patented method describes a synthesis route that is highlighted for its high atom utilization and the use of a recoverable solvent, which contributes to its environmental friendliness. patsnap.com This process involves several steps, starting from 4-bromo-2-bromomethylphenol and proceeding through a boric acid intermediate to yield the final product. patsnap.com The emphasis on high yield and operational convenience suggests its suitability for industrial-scale production. patsnap.com

Table 1: Comparison of Synthetic Approaches for this compound

| Aspect | Traditional Methods | Green Chemistry Approach |

| Solvents | Often uses conventional organic solvents | Employs recoverable or biodegradable solvents. patsnap.com |

| Atom Economy | May have lower atom economy | Aims for high atom utilization to minimize waste. patsnap.com |

| Catalysts | May use stoichiometric reagents | Focus on catalytic methods to improve efficiency |

| Energy Consumption | Can be energy-intensive | Seeks to reduce energy use through optimized conditions |

| Waste Generation | Can produce significant waste streams | Prioritizes waste reduction and recycling of materials |

Advanced Spectroscopic Characterization Techniques for this compound

A thorough understanding of the physicochemical properties of this compound is essential for its application in pharmaceutical synthesis and research. While standard analytical techniques are available, advanced spectroscopic methods can provide deeper insights into its structure and purity.

The compound is typically a yellow solid with a melting point in the range of 98-100°C. lookchem.com Its molecular formula is C₁₂H₉BrN₂O, and it has a molecular weight of approximately 277.12 g/mol . lookchem.combiosynth.com Standard characterization would involve techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its chemical structure.

Future research could employ more advanced techniques. For instance, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the elemental composition. Two-dimensional NMR techniques (like COSY, HSQC, and HMBC) could be used for unambiguous assignment of all proton and carbon signals, which is particularly important for verifying the structure of novel derivatives. Furthermore, solid-state NMR could be used to study the compound's properties in its solid form, which is relevant for formulation and stability studies.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1563-56-0 | lookchem.com |

| Molecular Formula | C₁₂H₉BrN₂O | lookchem.combiosynth.com |

| Molecular Weight | 277.12 g/mol | lookchem.combiosynth.com |

| Appearance | Yellow solid | lookchem.com |

| Melting Point | 98-100°C | lookchem.com |

| Solubility | DMSO (Slightly), Methanol (Sparingly) | lookchem.com |

Deeper Elucidation of Biological Mechanisms Related to this compound

This compound is a known key intermediate in the synthesis of pharmaceuticals, such as Remimazolam, a short-acting GABAa receptor agonist. patsnap.com It is also identified as an impurity of Bromazepam. biosynth.com The biological mechanisms of action of the final drug products are of great interest, and understanding the role of this intermediate is also important.

In acidic conditions, Bromazepam can hydrolyze to form this compound as a final degradation product. researchgate.netresearchgate.net This degradation pathway has been studied, and methods have been developed to separate and quantify the parent drug from its degradation products. researchgate.net

Future research should focus on the potential biological activities of this compound itself, as well as its metabolites. While it is primarily considered an intermediate, it is crucial to investigate any potential off-target effects or biological interactions, especially when it is present as an impurity in a final drug product. This could involve in vitro screening against a panel of biological targets to identify any unforeseen activities.

Expanding Therapeutic Applications and Derivative Design Based on this compound Scaffold

The chemical structure of this compound makes it a valuable scaffold for the design of new therapeutic agents. Its use as an intermediate for drug discovery research is a primary application. arborpharmchem.com The presence of the bromo-substituent and the amino group provides reactive sites for further chemical modifications, allowing for the creation of a library of derivatives.

Future research in this area will likely involve the synthesis of new compounds based on this scaffold and screening them for a wide range of biological activities. The development of new derivatives could lead to the discovery of novel drug candidates with improved efficacy, selectivity, or pharmacokinetic properties. The versatility of this compound as a building block makes it a valuable resource for medicinal chemists. gihichem.com

The design of new derivatives could be guided by computational modeling and structure-activity relationship (SAR) studies to predict which modifications are most likely to result in desired biological effects. This rational drug design approach can help to streamline the discovery process and increase the chances of identifying promising new therapeutic agents.

Q & A

Q. What are the established synthetic routes for 2-(2-amino-5-bromobenzoyl)pyridine, and what critical steps ensure high yield?

- Methodological Answer : A validated synthesis begins with 2-phenacylpyridine p-bromophenyl hydrazone, which undergoes cyclization with concentrated HCl to form 5-bromo-2-phenyl-3-(2-pyridyl)indole. Subsequent oxidation with chromium trioxide yields 2-(2-benzamido-5-bromobenzoyl)pyridine, followed by hydrolysis with HCl to obtain the target compound . Key steps include strict temperature control during cyclization (to prevent side reactions) and precise stoichiometric ratios during oxidation. Yield optimization requires purification via recrystallization from methanol or ethanol .

Q. How can researchers validate the purity and stability of this compound in pharmaceutical intermediates?

- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) is the gold standard. A validated method uses a C18 column with a methanol-water mobile phase (70:30 v/v), a flow rate of 1.0 mL/min, and UV detection at 230 nm . System suitability tests (e.g., tailing factor <2, theoretical plates >2000) and forced degradation studies (acid/alkaline hydrolysis, oxidative stress) confirm specificity. Calibration curves (1–16 µg/mL) with recovery rates >99% ensure accuracy .

Advanced Research Questions

Q. What analytical challenges arise when characterizing degradation products of bromazepam involving this compound, and how can they be addressed?

Q. How does the molecular structure of this compound influence its hydrogen-bonding patterns in co-crystal formations?

- Methodological Answer : The planar pyridine ring and amino group enable robust hydrogen-bond networks. In co-crystals with 4-hydroxybenzoic acid, ABP forms N–H···O and O–H···N bonds (2.7–2.9 Å), creating extended chains along the [100] axis . Key considerations:

- Co-crystallization solvents (e.g., methanol) affect packing efficiency.

- Dihedral angles between aromatic systems (e.g., 28.8°–55.7°) influence supramolecular stability .

- X-ray diffraction (XRD) with refinement models (e.g., SHELXL) validates crystallographic parameters .

Q. What mechanistic insights are critical for designing novel benzodiazepine derivatives using this compound as a precursor?

- Methodological Answer : ABP serves as a key intermediate in bromazepam synthesis via condensation with glycine ethyl ester . Mechanistic considerations:

- Nucleophilic attack by the glycine amine group on the carbonyl carbon of ABP initiates ring closure.

- Reaction kinetics (e.g., reflux in pyridine) must balance steric hindrance from the bromine substituent.

- DFT calculations can predict electronic effects of substituents (e.g., bromine’s electron-withdrawing impact) on reaction pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.